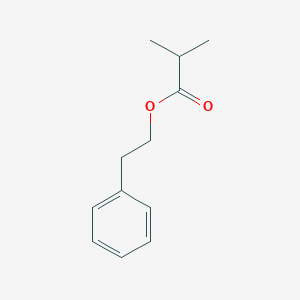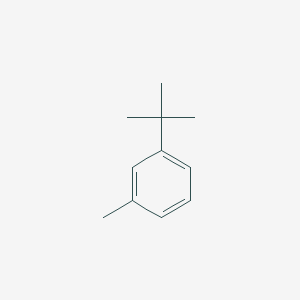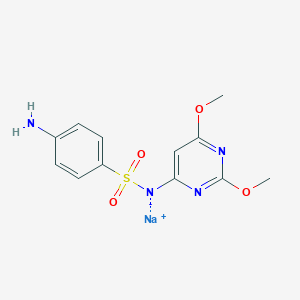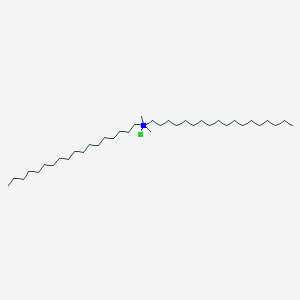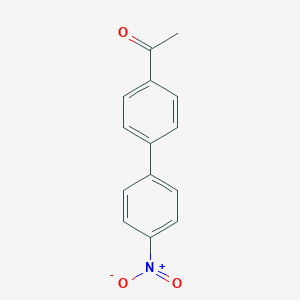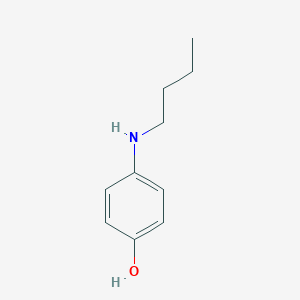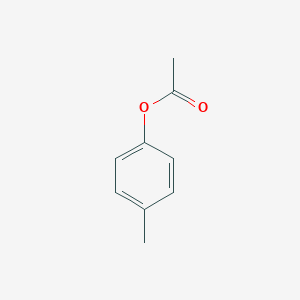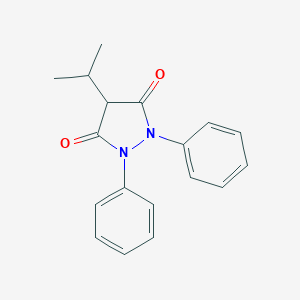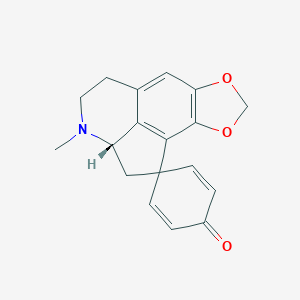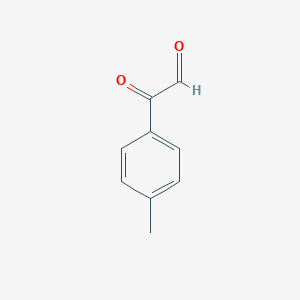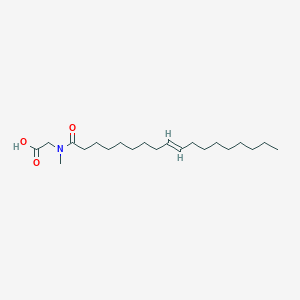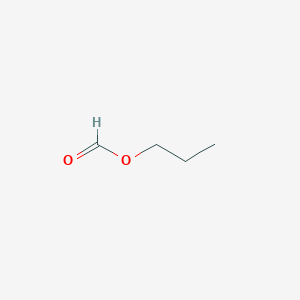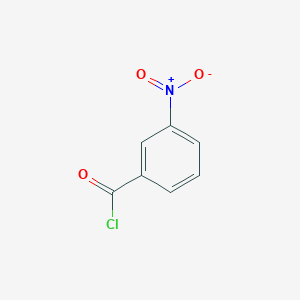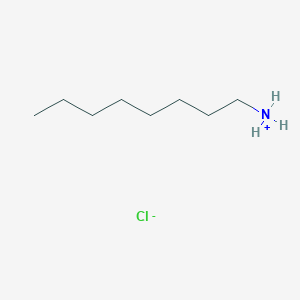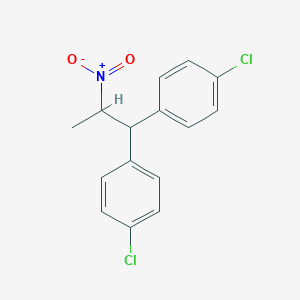
1,1-Bis(4-chlorophenyl)-2-nitropropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Bis(4-chlorophenyl)-2-nitropropane, commonly known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain, inflammation, and fever. It belongs to the class of arylacetic acid derivatives and is structurally related to other NSAIDs such as ibuprofen and naproxen. Diclofenac is available in various forms such as tablets, capsules, injections, and topical gels.
Mecanismo De Acción
The mechanism of action of diclofenac involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in the inflammatory response. By inhibiting COX enzymes, diclofenac reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Efectos Bioquímicos Y Fisiológicos
Diclofenac has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit platelet aggregation, reduce the production of reactive oxygen species, and modulate the expression of cytokines and chemokines. Diclofenac has also been shown to have a number of cardiovascular effects, including the potential to increase the risk of heart attack and stroke.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diclofenac has several advantages for lab experiments, including its well-established pharmacological profile and its availability in various forms. However, there are also some limitations to its use, including its potential for cardiovascular side effects and its limited effectiveness in certain types of pain.
Direcciones Futuras
There are several potential future directions for research on diclofenac. One area of interest is the development of more selective COX inhibitors that have fewer cardiovascular side effects. Another area of interest is the investigation of the potential anti-cancer effects of diclofenac, which has been shown to have some activity against certain types of cancer cells. Additionally, there is ongoing research into the use of diclofenac for the treatment of Alzheimer's disease, as it has been shown to have some neuroprotective effects.
Métodos De Síntesis
The synthesis of diclofenac involves the reaction of 2-chloro-4-nitroaniline with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then reduced with hydrogen gas in the presence of a catalyst such as palladium on carbon to yield diclofenac.
Aplicaciones Científicas De Investigación
Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It is commonly used for the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. Diclofenac has also been shown to be effective in the treatment of acute pain, postoperative pain, and migraine headaches.
Propiedades
Número CAS |
117-27-1 |
|---|---|
Nombre del producto |
1,1-Bis(4-chlorophenyl)-2-nitropropane |
Fórmula molecular |
C15H13Cl2NO2 |
Peso molecular |
310.2 g/mol |
Nombre IUPAC |
1-chloro-4-[1-(4-chlorophenyl)-2-nitropropyl]benzene |
InChI |
InChI=1S/C15H13Cl2NO2/c1-10(18(19)20)15(11-2-6-13(16)7-3-11)12-4-8-14(17)9-5-12/h2-10,15H,1H3 |
Clave InChI |
JCWVUDIGEJLVPS-UHFFFAOYSA-N |
SMILES |
CC(C(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl)[N+](=O)[O-] |
SMILES canónico |
CC(C(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Otros números CAS |
117-27-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



